4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol
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Overview
Description
4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds are characterized by a piperidine ring bound to a phenyl group. Phenylpiperidines are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol typically involves the reaction of 4-phenylpiperidine with 4-hydroxyphenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various substituted piperidines.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol involves its interaction with specific molecular targets. The phenylpiperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol: Another phenylpiperidine derivative with similar structural features.
Bilastine: A compound with a piperidine ring and phenyl group, used as an antihistamine.
Uniqueness
4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic hydroxyl group and a phenylpiperidine moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
763907-80-8 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[2-(4-phenylpiperidin-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C19H23NO2/c21-18-6-8-19(9-7-18)22-15-14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17,21H,10-15H2 |
InChI Key |
JRNIKKDZNLWUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCOC3=CC=C(C=C3)O |
Origin of Product |
United States |
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